molecular formula C12H18N5O15P3 B12369107 2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid

2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid

Cat. No.: B12369107
M. Wt: 565.22 g/mol
InChI Key: SSNQOIABZCHDGN-SYZZGYRHSA-N
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Description

2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl and phosphate groups, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid involves several steps, typically starting with the preparation of the purine base and the sugar moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in various biochemical pathways and is used in studies related to enzyme activity and metabolic processes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine-5’-triphosphate disodium salt: A nucleoside triphosphate used in DNA synthesis.

    (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-benzoylbenzoate: Another compound with a similar structure and biochemical relevance.

Properties

Molecular Formula

C12H18N5O15P3

Molecular Weight

565.22 g/mol

IUPAC Name

2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid

InChI

InChI=1S/C12H18N5O15P3/c18-6(19)1-13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(30-12)2-29-34(25,26)32-35(27,28)31-33(22,23)24/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,25,26)(H,27,28)(H,13,14,15)(H2,22,23,24)/t5-,8?,9+,12-/m1/s1

InChI Key

SSNQOIABZCHDGN-SYZZGYRHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)O

Origin of Product

United States

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